molecular formula C18H20ClN5O3S B12294751 Denibulin (hydrochloride)

Denibulin (hydrochloride)

カタログ番号: B12294751
分子量: 421.9 g/mol
InChIキー: JUMSCXLBFWHCRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of denibulin (hydrochloride) involves several steps, including the preparation of the di-hydrochloride salt MN-029 and the formulation of pharmaceutically acceptable preparations . The synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature. Industrial production methods focus on ensuring the purity and stability of the compound for clinical use.

化学反応の分析

Denibulin (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Denibulin (hydrochloride) can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Denibulin (hydrochloride) has several scientific research applications, particularly in the fields of:

作用機序

デニブリン (塩酸塩) は、新しく形成された腫瘍血管を選択的に破壊することによって効果を発揮します。 それは微小管の組み立てを阻害し、腫瘍血管内皮細胞の細胞骨格の破壊につながります この破壊は、腫瘍血流の遮断をもたらし、固形腫瘍の中心壊死を引き起こします 関連する分子標的としては、血管内皮増殖因子受容体や腫瘍血管新生に関連する他の経路などが挙げられます .

6. 類似化合物の比較

デニブリン (塩酸塩) は、その作用機序の特異性と腫瘍血管を選択的に標的とする能力により、血管阻害剤の中でユニークな存在です。 類似の化合物には、以下のようなものがあります。

これらの化合物は、類似の作用機序を共有していますが、化学構造や腫瘍血管内の特定の標的が異なります。

類似化合物との比較

Denibulin (hydrochloride) is unique among vascular-disrupting agents due to its specific mechanism of action and its ability to selectively target tumor blood vessels. Similar compounds include:

These compounds share similar mechanisms but differ in their chemical structures and specific targets within the tumor vasculature.

生物活性

Denibulin hydrochloride (MN-029) is a novel vascular-disrupting agent (VDA) designed to target tumor vasculature selectively. Its mechanism of action involves reversible inhibition of microtubule assembly, leading to cytoskeletal disruption in tumor vascular endothelial cells. This disruption results in reduced tumor blood flow, central necrosis of solid tumors, and potential apoptosis of cancer cells. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

  • Microtubule Disruption :
    • Denibulin binds reversibly to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This disrupts the cytoskeleton of tumor endothelial cells, impairing their structural integrity and functionality .
  • Tumor Vascular Disruption :
    • The compound selectively affects newly formed tumor vasculature, shutting down blood flow within tumors. This leads to hypoxia, necrosis, and reduced tumor viability .
  • Apoptosis Induction :
    • By disrupting the cytoskeleton and depriving tumor cells of oxygen and nutrients, denibulin indirectly induces apoptosis in cancer cells .

In Vitro Studies

  • Denibulin has demonstrated potent anti-proliferative effects on various cancer cell lines at nanomolar concentrations, including breast carcinoma and human umbilical vein endothelial cells (HUVECs).
  • It competes effectively with other tubulin-binding agents, showcasing a unique binding affinity that contributes to its therapeutic efficacy.

In Vivo Studies

  • In rat models bearing human lung tumor xenografts, denibulin significantly reduced tumor blood flow, resulting in central necrosis of solid tumors .
  • Pharmacokinetic studies in animal models revealed dose-dependent increases in drug exposure correlating with reductions in tumor vascular parameters.

Phase I Study

  • Objective : To evaluate safety, pharmacokinetics, and anti-vascular effects.
  • Design : Escalating doses (4–225 mg/m²) administered intravenously every three weeks.
  • Results :
    • Stable disease was observed in several patients, with five achieving prolonged stability (>6 months) in conditions like carcinoid tumors and melanoma.
    • Common toxicities included nausea, vomiting (dose-related), fatigue, diarrhea, and headache. No cumulative toxicity or severe myelotoxicity was noted.
    • Dose-limiting toxicities (DLTs) included transient ischemic attacks and liver enzyme elevation at higher doses (225 mg/m²) .

Pharmacokinetics

  • Denibulin is metabolized into MN-022 and further acetylated into MN-021. These metabolites exhibit distinct pharmacodynamic profiles but contribute to the compound's overall activity .
  • Dose-dependent increases in peak plasma concentration (CmaxC_{max}) and area under the curve (AUC) were observed, though variability between patients was significant .

Comparison with Other VDAs

Compound NameMechanism of ActionUnique Features
Combretastatin A-4Disrupts microtubule assemblyPotent but less selective
ZD6126Tubulin-binding agentDifferent binding affinity
AVE8062Targets microtubulesDistinct chemical structure
Denibulin Hydrochloride Selectively disrupts new vasculatureFavorable safety profile; reversible binding

Key Findings

  • A subset of patients with carcinoid tumors or melanoma experienced prolonged stable disease (>6 months), suggesting potential efficacy in specific cancer types.
  • Dynamic contrast-enhanced MRI (DCE-MRI) confirmed reductions in tumor perfusion post-treatment .

特性

IUPAC Name

methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSCXLBFWHCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。